2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol
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Overview
Description
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol is an organic compound with a unique structure that includes a bromine atom, a methoxy group, and two fluorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 4-bromo-3-methoxyphenol with difluoroethanol under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroacetone.
Reduction: Formation of 2-(3-Methoxyphenyl)-2,2-difluoroethan-1-ol.
Substitution: Formation of 2-(4-Amino-3-methoxyphenyl)-2,2-difluoroethan-1-ol.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity for certain targets, while the difluoroethanol moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoic acid
- 2-(4-Bromo-3-methoxyphenyl)acetic acid
- 4-Bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Uniqueness
2-(4-Bromo-3-methoxyphenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both bromine and difluoroethanol groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H9BrF2O2 |
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Molecular Weight |
267.07 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C9H9BrF2O2/c1-14-8-4-6(2-3-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3 |
InChI Key |
RPRMXBVXBFQTQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)(F)F)Br |
Origin of Product |
United States |
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